molecular formula C10H9NO2S B13154770 4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde

4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde

Cat. No.: B13154770
M. Wt: 207.25 g/mol
InChI Key: GUATWWBEBCFDQT-UHFFFAOYSA-N
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Description

4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde is a heterocyclic compound that features both an oxazole and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde typically involves the formation of the oxazole and thiophene rings followed by their subsequent coupling. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) can be crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and oxazole derivatives, such as:

  • Thiophene-2-carbaldehyde
  • 2,4-Dimethyl-1,3-thiazole
  • 1,3-Oxazole derivatives

Uniqueness

What sets 4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde apart is its unique combination of the oxazole and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde

InChI

InChI=1S/C10H9NO2S/c1-6-10(7(2)13-11-6)9-5-14-4-8(9)3-12/h3-5H,1-2H3

InChI Key

GUATWWBEBCFDQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CSC=C2C=O

Origin of Product

United States

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